4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVHULTVSIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline typically involves the reaction of 2-chloroethanol with 2-amino-4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines and ethers.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Reactivity and Functional Group Influence
- Aromatic Amine Reactivity: The primary amine in this compound enables electrophilic substitution (e.g., diazotization), similar to 4-methoxy-2-methylaniline . However, the dimethylaminoethoxy group introduces steric and electronic effects that reduce reaction rates compared to simpler analogs like 4-ethoxyaniline .
- Side Chain Flexibility: The ethoxy linker in the dimethylaminoethoxy group provides conformational flexibility, enhancing interactions with biological targets (e.g., estrogen receptors in droloxifene derivatives) .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-2-methylaniline, also known as a tertiary amine, is a compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a dimethylamino group and an ethoxy chain, contributes to its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : Approximately 194.27 g/mol
- Structure : The compound features a dimethylamino group, an ethoxy chain, and a methylaniline moiety, which enhance its solubility and reactivity.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, modulating their activity and influencing biochemical pathways.
- Receptor Interaction : The compound may function as a ligand for certain receptors, affecting signal transduction and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted its cytotoxicity against lung cancer cell lines (A549 cells), demonstrating improved cell viability when compared to standard treatments . Additionally, it has been noted for its ability to induce apoptosis in cancer cells through specific pathways .
Anti-Amoebic Activity
In a notable case study, derivatives of this compound were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The findings showed significant efficacy in inhibiting amoebic growth, suggesting potential therapeutic applications in treating amoebiasis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[2-(Dimethylamino)ethoxy]-3-methylaniline | C₁₁H₁₈N₂O | Contains a methyl group at the para position |
| 4-(Dimethylamino)-N-methylaniline | C₉H₁₂N₂ | Lacks the ethoxy group |
| 4-(2-Hydroxyethyl)-N-methylaniline | C₉H₁₃N₂O | Contains a hydroxyl group instead of an ethoxy |
This table illustrates how the presence of specific functional groups in this compound may impart distinct biological activities not observed in similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung and breast cancer models .
- Antimicrobial Evaluations : The compound's antimicrobial efficacy was assessed against multiple pathogens, showing promising results that warrant further investigation into its mechanism and application as an antimicrobial agent .
- Enzyme Interaction Studies : Research focused on understanding how this compound interacts with enzymes involved in critical metabolic pathways revealed its potential as a modulator of enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
